molecular formula C20H18F3NO4S B2976404 1'-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705986-02-2

1'-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2976404
CAS No.: 1705986-02-2
M. Wt: 425.42
InChI Key: RUNRMHDYNZMKJH-UHFFFAOYSA-N
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Description

1’-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound featuring a trifluoromethyl group, a benzyl sulfonyl group, and a spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1’-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The trifluoromethyl and benzyl sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1’-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the spiro structure provides rigidity and stability. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. This structure, combined with the trifluoromethyl and benzyl sulfonyl groups, makes it a versatile compound with a wide range of applications in various fields.

Properties

IUPAC Name

1'-[[3-(trifluoromethyl)phenyl]methylsulfonyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO4S/c21-20(22,23)15-5-3-4-14(12-15)13-29(26,27)24-10-8-19(9-11-24)17-7-2-1-6-16(17)18(25)28-19/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNRMHDYNZMKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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